Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C19H15ClO5 . It has a molecular weight of 358.781 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Bioactivity
β-Amyloid Aggregation Inhibition
A study described the synthesis of a compound structurally related to the target, showcasing its potential as a β-amyloid aggregation inhibitor. This implicates its use in research towards Alzheimer's disease treatment (Choi et al., 2003).
Antitumoral Agents
Another research focused on the crystal structure determination of functionalized pyrroles, which are active candidates as antitumoral agents, highlighting the compound's relevance in cancer research (Silva et al., 2012).
Chemical Synthesis
Organic Synthesis
The reactions with methyl 3-hydroxythiophene-2-carboxylate to yield ethers of thiotetronic and α-halogenothiotetronic acids demonstrate the compound's utility in organic synthesis and chemical research (Corral & Lissavetzky, 1984).
Trifluoromethylation of Arenes and Heteroarenes
A study involving methyltrioxorhenium for the trifluoromethylation of aromatic compounds using a hypervalent iodine reagent showcases the compound's role in modifying chemical structures for various applications (Mejía & Togni, 2012).
Materials Science
- Coordination Polymers: Research on coordination polymers based on deprotonated carboxyphenoxy)methyl)benzene-1,3-dioic acid and imidazolylmethyl)benzene shows the compound's potential application in material science, particularly in the development of novel luminescent and magnetic materials (He et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDEPCWPDKQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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